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Compound of Interest

Compound Name: Methyl formate

Cat. No.: B043022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR)

spectrum of methyl formate. It includes a detailed examination of the spectral data, a

comprehensive experimental protocol for sample preparation and analysis, and a visualization

of the molecular structure and proton environments.

Spectral Data Summary
The 1H NMR spectrum of methyl formate is characterized by two distinct signals, reflecting

the two different chemical environments of the protons in the molecule.[1] The key quantitative

data are summarized in the table below.

Proton

Assignment

Chemical Shift

(δ) in ppm
Multiplicity Integration

Coupling

Constant (J) in

Hz

Formyl Proton (-

CHO)
8.07 Singlet 1H 0

Methyl Protons (-

OCH₃)
3.76 Singlet 3H 0

Note: Data acquired in CDCl₃ on a 90 MHz spectrometer.[2]
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The spectrum displays a singlet for the formyl proton at approximately 8.07 ppm and a singlet

for the three methyl protons at around 3.76 ppm.[2] The integrated area under these peaks is in

a 1:3 ratio, respectively, which corresponds to the number of protons in each unique chemical

environment.[1] The absence of splitting (singlets) for both signals indicates that there is no

significant spin-spin coupling between the formyl proton and the methyl protons.

Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of methyl formate and highlights the

two distinct proton environments that give rise to the observed 1H NMR spectrum.
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Methyl Formate Structure and 1H NMR Assignments

Experimental Protocol
This section details the methodology for acquiring a high-resolution 1H NMR spectrum of

methyl formate.

3.1. Materials and Equipment
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Analyte: Methyl formate (liquid)

Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice for nonpolar organic

compounds.

Internal Standard (optional): Tetramethylsilane (TMS) at 0.05% v/v in CDCl₃.

NMR Tubes: High-quality, 5 mm outer diameter NMR tubes.

Glassware: Clean and dry Pasteur pipette or syringe, and a small vial.

Filtration Material: A small plug of glass wool.

NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

3.2. Sample Preparation

Sample Amount: For a standard 1H NMR spectrum, approximately 5-25 mg of the analyte is

sufficient. Given that methyl formate is a liquid, this corresponds to a few drops.

Solvent Volume: Use approximately 0.6-0.7 mL of the deuterated solvent. This volume

should result in a sample depth of 4-5 cm in the NMR tube.

Dissolution: In a clean, dry vial, dissolve the methyl formate in the deuterated solvent.

Gentle vortexing can aid in creating a homogeneous solution.

Filtration: To remove any particulate matter that could adversely affect the spectral

resolution, filter the solution into the NMR tube. This can be achieved by passing the solution

through a Pasteur pipette containing a small, tightly packed plug of glass wool.

Tube Capping and Labeling: Securely cap the NMR tube to prevent evaporation, especially

given the volatility of methyl formate. Label the tube clearly with the sample identity.

3.3. NMR Spectrometer Operation

Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its position using

a depth gauge.
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Locking: The spectrometer will lock onto the deuterium signal from the solvent (e.g., CDCl₃)

to stabilize the magnetic field.

Shimming: Perform manual or automatic shimming to optimize the homogeneity of the

magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

Tuning and Matching: The NMR probe is tuned to the resonance frequency of the proton (¹H)

nucleus to ensure optimal signal detection.

Acquisition: Set the appropriate acquisition parameters, including the number of scans,

spectral width, and relaxation delay. For a relatively concentrated sample of methyl formate,

a small number of scans should be sufficient.

Data Processing: After data acquisition, perform a Fourier transform on the Free Induction

Decay (FID) to obtain the frequency-domain spectrum. Phase correction and baseline

correction are then applied to the spectrum. The chemical shifts are referenced to the

internal standard (TMS at 0 ppm) or the residual solvent peak.

Logical Workflow for 1H NMR Analysis
The following diagram outlines the logical workflow from sample preparation to final spectral

analysis.
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Workflow for 1H NMR Spectrum Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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